molecular formula C8H13F2NO2 B2441576 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid CAS No. 937602-80-7

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid

Cat. No. B2441576
CAS RN: 937602-80-7
M. Wt: 193.194
InChI Key: YRZSUTLPFPVMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound is used in research and development .


Molecular Structure Analysis

The molecular structure of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid can be represented by the InChI code: 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This indicates that the molecule consists of a piperidine ring with a 2,2-difluoroethyl group and a carboxylic acid group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid has a molecular weight of 229.65 .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Diastereomeric Complex Studies : Research on the structural and spectroscopic properties of diastereomeric complexes involving piperidine-3-carboxylic acid derivatives has been conducted. These studies include X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, providing insights into the molecular configurations and interactions within these complexes (Bartoszak-Adamska et al., 2011).

  • Spectroscopic and Theoretical Studies : Further investigations into the spectroscopic characteristics and theoretical models of piperidinium-3-carboxylic acid complexes have been performed, highlighting the chemical shifts and vibrational spectra, which are crucial for understanding molecular interactions and properties (Anioła et al., 2016).

Catalytic and Synthetic Applications

  • Catalyst Development : Piperidine-carboxylic acid functionalized nanoparticles have been developed and utilized as catalysts in the synthesis of various organic compounds, demonstrating the potential of these acid derivatives in enhancing chemical reactions and processes (Ghorbani‐Choghamarani & Azadi, 2015).

  • Synthetic Applications : The use of piperidine-carboxylic acid derivatives in the synthesis of complex organic molecules, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been researched, showcasing the versatility of these compounds in organic synthesis (Zheng Rui, 2010).

Anticancer Agent Synthesis

  • Anticancer Compound Synthesis : Studies on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety have been conducted, aiming to evaluate their potential as anticancer agents. This research highlights the application of piperidine-3-carboxylic acid derivatives in developing novel therapeutic agents (Rehman et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-2-6(4-11)8(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZSUTLPFPVMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.